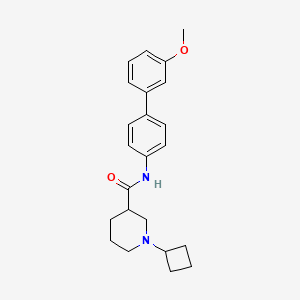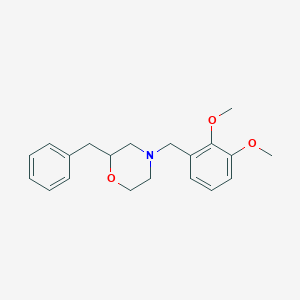![molecular formula C17H12BrNO2 B6056167 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, material science, and organic chemistry. This compound is also known as Meldrum's acid derivative and has a molecular formula of C17H12BrNO2.
Mécanisme D'action
The mechanism of action of 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. The compound may also act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. In vivo studies have demonstrated that the compound exhibits anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in lab experiments is its potential application in various fields of research, including medicinal chemistry, material science, and organic chemistry. The compound is relatively easy to synthesize and has been shown to exhibit various biochemical and physiological effects. However, one of the limitations of using the compound is its potential toxicity. In vitro and in vivo studies have demonstrated that the compound may exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for the research on 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One direction is to further investigate the mechanism of action of the compound, including its interactions with various enzymes and signaling pathways. Another direction is to explore the potential application of the compound in drug delivery systems, including the development of targeted drug delivery systems for cancer therapy. Additionally, further studies are needed to determine the potential toxicity of the compound and to develop strategies for reducing its toxicity while maintaining its efficacy. Finally, the compound may be used as a building block for the synthesis of various organic materials, including polymers and liquid crystals, and further research is needed to explore the potential applications of these materials.
Conclusion
In conclusion, 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a compound with potential applications in various fields of research, including medicinal chemistry, material science, and organic chemistry. The compound exhibits anti-inflammatory and anti-tumor properties and has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. The compound is relatively easy to synthesize, but its potential toxicity is a limitation for its use in lab experiments. Future research directions include investigating the mechanism of action of the compound, exploring its potential application in drug delivery systems, and developing strategies for reducing its toxicity while maintaining its efficacy.
Méthodes De Synthèse
The synthesis of 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction between Meldrum's acid and 4-bromoaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product. Another method involves the reaction between Meldrum's acid and 4-bromoacetophenone in the presence of a base, followed by cyclization to form the final product.
Applications De Recherche Scientifique
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has potential applications in various fields of research. In medicinal chemistry, it has been shown to exhibit anti-inflammatory and anti-tumor properties. The compound has been tested in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In material science, it has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic chemistry, it has been used as a reagent for the synthesis of various compounds, including pyrroles and benzimidazoles.
Propriétés
IUPAC Name |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUREFCCXOLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)
![7-(3,4-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
![4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B6056160.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)

![1-(2-fluorobenzyl)-6-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6056189.png)

![1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6056198.png)